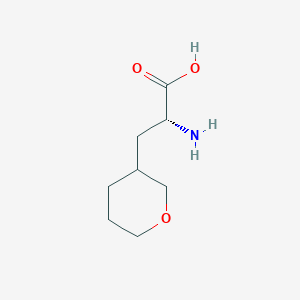

(2R)-2-amino-3-(oxan-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2R)-2-amino-3-(oxan-3-yl)propanoic acid |

InChI |

InChI=1S/C8H15NO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m1/s1 |

InChI Key |

CCXBKWDQBMMIAM-COBSHVIPSA-N |

Isomeric SMILES |

C1CC(COC1)C[C@H](C(=O)O)N |

Canonical SMILES |

C1CC(COC1)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Control for 2r 2 Amino 3 Oxan 3 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (2R)-2-amino-3-(oxan-3-yl)propanoic acid reveals several strategic disconnections to access the target molecule. The primary challenge lies in the stereoselective formation of the C-C bond between the alanine (B10760859) backbone and the oxane ring, as well as the introduction of the amine group with the desired (R)-configuration.

Strategy A: C-C Bond Formation via Alkylation

A common approach involves the disconnection of the Cα-Cβ bond, leading to a chiral glycine (B1666218) enolate equivalent and a suitable electrophile derived from the oxane ring. This strategy relies on the diastereoselective alkylation of a chiral glycine synthon, where the chirality is controlled by a removable chiral auxiliary. The key precursors would be a 3-(halomethyl)oxane and a chiral glycine enolate.

Strategy B: Asymmetric Hydrogenation

Alternatively, disconnection of the Cα-H and Cβ-H bonds of a dehydroamino acid precursor offers a powerful route. This retrosynthetic approach points towards a 2-amino-3-(oxan-3-yl)propenoic acid derivative. Enantioselective hydrogenation of the double bond, catalyzed by a chiral transition metal complex, would concurrently establish the stereocenter at the α-carbon.

Strategy C: Biocatalytic Transamination

A biocatalytic approach suggests disconnecting the Cα-N bond, leading to a keto acid precursor, 3-(oxan-3-yl)-2-oxopropanoic acid. The stereoselective introduction of the amino group can be achieved using a transaminase enzyme, which offers high enantioselectivity and mild reaction conditions.

Strategy D: Chiral Pool Approach

This strategy involves disconnecting the oxane ring to reveal a simpler, commercially available chiral building block. For instance, a chiral 1,3,5-triol derivative could serve as a precursor to the 3-substituted oxane moiety, which would then be elaborated to the final amino acid.

Asymmetric Synthesis Approaches

Based on the retrosynthetic analysis, several asymmetric synthesis strategies can be envisioned to control the stereochemistry at the α-carbon of this compound.

The use of chiral auxiliaries is a well-established method for the asymmetric synthesis of α-amino acids. wikipedia.orgsigmaaldrich.com In this approach, a chiral auxiliary is temporarily attached to a glycine or alanine precursor to direct the stereochemical outcome of a subsequent reaction, typically an enolate alkylation.

A plausible route would involve the acylation of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, with an appropriate glycine synthon. wikipedia.org Deprotonation of the resulting imide with a strong base generates a chiral enolate, which can then be alkylated with a 3-(halomethyl)oxane. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary affords the desired amino acid.

Table 1: Examples of Chiral Auxiliary-Mediated Alkylation for β-Substituted Alanine Synthesis Note: This table presents data for analogous reactions, as specific data for the synthesis of this compound is not available.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| (4R,5S)-4-Methyl-5-phenyloxazolidinone | Benzyl bromide | >95% | hilarispublisher.com |

| (1R,2S)-Pseudoephedrine | Allyl iodide | >98% | wikipedia.org |

| (S)-(-)-4-Benzyl-2-oxazolidinone | Isopropyl iodide | 94% | hilarispublisher.com |

The success of this method would depend on the synthesis of a suitable electrophile, such as 3-(bromomethyl)oxane, and the ability of the chiral auxiliary to effectively control the stereochemistry of the alkylation with this sterically demanding electrophile.

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules. Asymmetric hydrogenation of a dehydroamino acid precursor is a particularly powerful method for the synthesis of α-amino acids. researchgate.netnih.gov

This strategy would involve the synthesis of a 2-(acylamino)-3-(oxan-3-yl)propenoate. The asymmetric hydrogenation of this substrate using a chiral rhodium or ruthenium catalyst, with ligands such as DuPhos or BINAP, could provide the desired (R)-amino acid with high enantioselectivity. researchgate.net

Table 2: Examples of Asymmetric Hydrogenation for β-Substituted Alanine Synthesis Note: This table presents data for analogous reactions.

| Substrate | Catalyst/Ligand | Enantiomeric Excess (e.e.) | Reference |

| Methyl 2-acetamido-3-phenylpropenoate | Rh(I)-DuPhos | >99% | researchgate.net |

| Ethyl 2-acetamido-3-(furan-2-yl)propenoate | Rh(I)-BINAP | 98% | nih.gov |

| Methyl 2-acetamido-3-cyclohexylpropenoate | Ru(II)-BINAP | 96% | researchgate.net |

Another catalytic approach is the asymmetric alkylation of a glycine Schiff base enolate under phase-transfer catalysis. acs.org Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids can effectively catalyze the alkylation of glycine imines with various electrophiles, affording the corresponding α-alkylated amino acid derivatives with high enantioselectivity. acs.org

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high selectivity and mild operating conditions of enzymes. mdpi.com For the synthesis of this compound, a key biocatalytic transformation would be the reductive amination of the corresponding α-keto acid, 3-(oxan-3-yl)-2-oxopropanoic acid.

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. mdpi.com By selecting an appropriate (R)-selective transaminase, the prochiral keto acid could be converted to the desired (R)-amino acid with high enantiomeric excess.

Table 3: Examples of Biocatalytic Transamination for Chiral Amine Synthesis Note: This table presents data for analogous reactions.

| Keto Acid Substrate | Transaminase Source | Enantiomeric Excess (e.e.) | Reference |

| 4-Phenyl-2-oxobutanoic acid | Vibrio fluvialis | >99% (S) | mdpi.com |

| 3-Methyl-2-oxobutanoic acid | Bacillus subtilis | >99% (R) | mdpi.com |

| 3-(4-Hydroxyphenyl)-2-oxopropanoic acid | Escherichia coli | >99% (S) | mdpi.com |

The main challenge in this approach is the synthesis of the α-keto acid precursor and the identification of a suitable transaminase that accepts this specific substrate and exhibits the desired stereoselectivity.

Synthesis from Chiral Pool Precursors

The chiral pool comprises readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. This approach can be highly efficient as the stereochemistry is already embedded in the starting material.

For the synthesis of this compound, a suitable chiral precursor for the oxane moiety would be required. A potential starting material could be a chiral polyol derivative that can be cyclized to form the 3-substituted oxane ring with the desired stereochemistry. For example, a chiral 1,3,5-pentanetriol (B42939) derivative, which could be derived from carbohydrates or other natural products, could serve as a precursor.

Once the chiral 3-functionalized oxane is obtained, it can be converted into a suitable electrophile (e.g., a halide or tosylate) for subsequent coupling with a glycine anion equivalent. Alternatively, the chiral oxane derivative could be elaborated into a precursor for asymmetric hydrogenation or biocatalytic transamination as described in the previous sections. The success of this strategy hinges on the availability of a suitable and economically viable chiral starting material for the oxane ring.

Convergent and Linear Synthesis Strategies

For this compound, a potential convergent strategy could involve the synthesis of a suitable oxane-containing building block and a protected glycine or alanine equivalent, followed by their coupling. For instance, a chiral oxane-3-carbaldehyde could be coupled with a glycine enolate equivalent under stereocontrolled conditions.

A plausible linear approach might commence from a chiral precursor, such as a derivative of D-serine, where the hydroxyl group is modified to construct the oxane ring. Asymmetric hydrogenation of a dehydroamino acid precursor is another powerful method for establishing the desired stereocenter. researchgate.net This technique often utilizes chiral rhodium catalysts with specialized ligands to achieve high enantioselectivity. researchgate.net

Purification and Characterization of Synthetic Intermediates and the Final Compound

The purification of synthetic intermediates and the final compound is essential to ensure the removal of unreacted starting materials, reagents, and byproducts. Following purification, a comprehensive characterization is necessary to confirm the structure and stereochemistry of the synthesized molecules.

Chromatography is a cornerstone of purification in organic synthesis. For intermediates, techniques such as column chromatography on silica (B1680970) gel are commonly used. For the final amino acid product, which is often a polar, zwitterionic compound, reversed-phase high-performance liquid chromatography (HPLC) is a powerful purification tool. frontiersin.org

To determine the enantiomeric purity of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net

| Chromatographic Technique | Application | Principle |

| Column Chromatography | Purification of synthetic intermediates | Separation based on polarity |

| Reversed-Phase HPLC | Purification of the final polar compound | Separation based on hydrophobicity |

| Chiral HPLC | Determination of enantiomeric purity | Differential interaction with a chiral stationary phase |

A variety of spectroscopic methods are employed to elucidate the structure and stereochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between atoms. For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, which can help in assigning relative stereochemistry.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups, such as the amino (N-H stretching), carboxyl (C=O and O-H stretching), and the ether linkage in the oxane ring (C-O stretching).

Chiroptical Methods : Techniques such as optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD) are used to determine the absolute configuration of chiral molecules by measuring their interaction with polarized light.

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its structure, purity, and stereochemical integrity.

Chemical Transformations and Derivatization Strategies of 2r 2 Amino 3 Oxan 3 Yl Propanoic Acid

Reactivity of the Amino Functionality

The primary amino group in (2R)-2-amino-3-(oxan-3-yl)propanoic acid is a key site for a range of chemical modifications, including acylation, alkylation, arylation, and the formation of peptide bonds. These transformations allow for the introduction of various functional groups, profoundly influencing the molecule's physicochemical properties.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amino group facilitates its reaction with a variety of electrophilic reagents to yield N-acylated, N-alkylated, and N-arylated derivatives.

Acylation reactions are commonly employed to introduce acyl groups onto the amino functionality. This is typically achieved by reacting the amino acid with acyl halides, anhydrides, or activated esters in the presence of a base. These reactions are fundamental in peptide chemistry for the introduction of protecting groups or for the synthesis of N-acetylated amino acids.

Alkylation introduces alkyl groups to the amino nitrogen. Reductive amination, involving the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent, is a common method for mono- or di-alkylation. Direct alkylation with alkyl halides can also be performed, though it may lead to over-alkylation. N-methylation, in particular, can enhance a peptide's bioavailability by increasing its lipophilicity. monash.edu

Arylation of the amino group can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amino acid with an aryl halide or triflate. researchgate.net N-aryl amino acids are significant structural motifs in many biologically active compounds. researchgate.net

| Transformation | Reagents and Conditions | Expected Product |

| N-Acetylation | Acetic anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | (2R)-2-acetamido-3-(oxan-3-yl)propanoic acid |

| N-Benzylation | Benzyl bromide, base (e.g., sodium carbonate), solvent (e.g., ethanol/water) | (2R)-2-(benzylamino)-3-(oxan-3-yl)propanoic acid |

| N-Phenylation | Phenylboronic acid, copper(II) acetate, base (e.g., pyridine), solvent (e.g., dichloromethane) | (2R)-2-(phenylamino)-3-(oxan-3-yl)propanoic acid |

Formation of Peptidic Linkages

The amino group of this compound serves as the nucleophile in the formation of amide (peptide) bonds with the carboxyl group of another amino acid. This reaction is the cornerstone of peptide synthesis. The incorporation of non-natural amino acids like this one into peptide chains is a powerful strategy for modulating their properties. nbinno.com

Modern peptide synthesis relies on the use of coupling reagents to facilitate the formation of the peptide bond while minimizing side reactions such as racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. semanticscholar.org These reagents activate the carboxyl group of the incoming amino acid, making it more susceptible to nucleophilic attack by the amino group of this compound.

The process typically involves the protection of the amino group of the incoming amino acid (e.g., with Fmoc or Boc protecting groups) and the carboxyl group of this compound (e.g., as a methyl or ethyl ester) to ensure regioselective bond formation. Following the coupling reaction, the protecting groups can be selectively removed to allow for further elongation of the peptide chain. The unique oxane moiety can influence the peptide's secondary structure and its interactions with biological targets. nbinno.com

Reactions Involving the Carboxyl Group

The carboxylic acid functionality of this compound is another key site for chemical modification, enabling the formation of esters and amides, as well as reduction to the corresponding alcohol.

Esterification and Amidation Reactions

Esterification of the carboxyl group is a common transformation, often performed to protect the carboxylic acid during reactions involving the amino group or to enhance the lipophilicity of the molecule. A standard method for esterification is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid).

Amidation of the carboxyl group involves its reaction with a primary or secondary amine to form an amide. Similar to peptide bond formation, this transformation typically requires the use of coupling reagents to activate the carboxylic acid. researchgate.net This reaction is valuable for synthesizing a wide range of derivatives with diverse biological activities.

| Transformation | Reagents and Conditions | Expected Product |

| Methyl Esterification | Methanol, Thionyl chloride | Methyl (2R)-2-amino-3-(oxan-3-yl)propanoate |

| Amidation with Benzylamine | Benzylamine, EDC, HOBt, solvent (e.g., DMF) | (2R)-2-amino-N-benzyl-3-(oxan-3-yl)propanamide |

Reduction to Alcohols and Subsequent Oxidations

The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. The resulting amino alcohol, (2R)-2-amino-3-(oxan-3-yl)propan-1-ol, is a valuable chiral building block for the synthesis of more complex molecules.

The primary alcohol can then be subjected to various oxidation reactions. Mild oxidation, for instance using pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, (2R)-2-amino-3-(oxan-3-yl)propanal. Further oxidation of the aldehyde or direct strong oxidation of the primary alcohol using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent would regenerate the carboxylic acid.

Chemical Modifications of the Oxan Ring System

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally less reactive than the amino and carboxyl functional groups. However, under specific conditions, it can undergo modifications. The reactivity of the oxane ring is largely dependent on the position of substitution and the presence of activating groups.

Reactions involving the oxane ring might include ring-opening reactions under harsh acidic conditions, although this is generally disfavored due to the stability of the six-membered ring. More plausible modifications would involve functionalization of the carbon atoms of the ring, provided that suitable activating groups are present or can be introduced. For instance, if a hydroxyl group were present on the oxane ring, it could be further functionalized through esterification or etherification.

Given the parent structure, direct modification of the oxane ring without affecting the amino acid moiety would be challenging and would likely require multi-step synthetic sequences involving protection and deprotection of the amino and carboxyl groups. The introduction of substituents onto the oxane ring can result in a more puckered conformation. acs.org Metabolically, 3-monosubstituted oxetane (B1205548) derivatives have been shown to undergo oxidation of the bridging methylene (B1212753) carbon. acs.org While oxane is a six-membered ring, similar principles of metabolic oxidation at positions adjacent to the heteroatom could potentially apply.

Functionalization at Various Positions

There is currently no published research detailing the specific functionalization of this compound at its various reactive sites. This includes the amino group, the carboxylic acid moiety, and the carbon atoms of the oxane ring.

Amino Group Functionalization: Standard reactions such as N-acylation, N-alkylation, N-sulfonylation, and the formation of Schiff bases are theoretically possible. However, no specific conditions, yields, or characterization of such derivatives of this compound have been reported.

Carboxylic Acid Functionalization: Esterification, amide bond formation, and reduction to the corresponding amino alcohol are common transformations for amino acids. Again, the application of these methods to this compound has not been documented.

Oxane Ring Functionalization: Derivatization of the oxane ring, for instance, through C-H activation or other means to introduce substituents, has not been described in the literature for this specific compound.

A summary of potential, yet unconfirmed, functionalization reactions is presented in the table below.

| Reactive Site | Potential Reaction Type | Potential Reagents | Unconfirmed Product Type |

| Amino Group | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl derivative |

| Amino Group | N-Alkylation | Alkyl halides | N-Alkyl derivative |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Ester derivative |

| Carboxylic Acid | Amide Formation | Amines, Coupling agents | Amide derivative |

Ring-Opening and Rearrangement Reactions

The stability of the oxane ring is generally high compared to smaller cyclic ethers like oxetanes or epoxides. Ring-opening reactions of oxanes typically require harsh conditions, such as strong acids and high temperatures. There are no specific studies reporting the ring-opening or rearrangement reactions of the oxane moiety within this compound. Research in this area would be necessary to understand the stability of the molecule and the potential for creating novel linear structures from this cyclic precursor.

Synthesis of Conformationally Restricted Analogues and Scaffolds

The synthesis of conformationally restricted analogues, such as bicyclic or spirocyclic scaffolds derived from this compound, is an area that remains unexplored. Such derivatives could be of interest in medicinal chemistry for the development of peptides and small molecules with defined three-dimensional structures. Methodologies to achieve this, for example, through intramolecular cyclization reactions, have not been reported for this compound. The development of synthetic routes to such analogues would be a novel contribution to the field of amino acid chemistry.

Applications in Advanced Chemical Synthesis

Incorporation as a Building Block in Peptide and Peptidomimetic Design

The introduction of unnatural amino acids into peptide sequences is a powerful strategy to enhance their therapeutic properties, such as metabolic stability, conformational rigidity, and binding affinity. sigmaaldrich.comaspiregene.com The oxane moiety in (2R)-2-amino-3-(oxan-3-yl)propanoic acid can introduce a degree of conformational constraint, influencing the secondary structure of peptides.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.gov The incorporation of this compound into peptides via SPPS would likely follow standard protocols, with the amino group protected by a suitable group such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc). nih.govjst.go.jp The choice of coupling reagents and conditions would be crucial to ensure efficient peptide bond formation without side reactions.

The general cycle of SPPS involves the attachment of the first amino acid to a resin, followed by iterative cycles of deprotection of the N-terminal protecting group and coupling of the next protected amino acid. nih.gov After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. nih.gov

Table 1: Overview of a Typical Fmoc-Based Solid-Phase Peptide Synthesis Cycle

| Step | Reagent/Solvent | Purpose |

| 1. Swelling | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Prepares the resin for reaction. |

| 2. Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removes the Fmoc protecting group from the N-terminus. |

| 3. Washing | DMF, DCM | Removes excess deprotection reagent and byproducts. |

| 4. Coupling | Protected Amino Acid, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF | Forms the peptide bond. |

| 5. Washing | DMF, DCM | Removes excess reagents and byproducts. |

| 6. Repeat | Return to Step 2 for the next amino acid | Elongates the peptide chain. |

| 7. Cleavage & Deprotection | Trifluoroacetic acid (TFA) based cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. |

This is a generalized protocol and may require optimization for the specific incorporation of this compound.

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for fragments that may be difficult to synthesize on a solid support. ekb.eg In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, with purification of the intermediate peptides after each step. ekb.eg The synthesis of di- or tripeptides containing this compound could be readily achieved using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). ekb.eg

Combinatorial chemistry is a powerful tool for the discovery of new bioactive peptides. researchgate.net Synthetic peptide combinatorial libraries, which can contain millions of different peptide sequences, can be screened for binding to a specific biological target. nih.govnih.gov The inclusion of unnatural amino acids like this compound in these libraries significantly expands their chemical diversity, increasing the probability of identifying novel ligands with high affinity and specificity. sigmaaldrich.comaspiregene.com The unique structural features of the oxane ring could lead to interactions with target proteins that are not possible with the canonical 20 amino acids.

Utility in the Construction of Complex Heterocyclic Systems

Amino acids are versatile starting materials for the synthesis of a wide range of heterocyclic compounds due to the presence of both an amine and a carboxylic acid group. nih.govrsc.org this compound could serve as a chiral precursor for the synthesis of more complex heterocyclic systems. For instance, the amino and carboxyl groups can be used to form fused ring systems, or the oxane ring itself could be further functionalized or rearranged to create novel scaffolds. mdpi.com The inherent chirality of the amino acid can be transferred to the final heterocyclic product, which is often crucial for its biological activity.

Development of Chiral Ligands and Catalysts for Asymmetric Transformations

The development of chiral ligands and catalysts for asymmetric synthesis is a major focus of modern organic chemistry. nih.gov Chiral amino acids and their derivatives have been widely used as ligands for transition metal-catalyzed asymmetric reactions. mdpi.com The defined stereochemistry and the presence of coordinating heteroatoms (nitrogen and oxygen) make this compound an attractive candidate for the development of new chiral ligands. The oxane ring could provide a rigid scaffold that, when complexed to a metal center, creates a well-defined chiral environment, enabling high enantioselectivity in catalytic transformations such as asymmetric hydrogenations, C-C bond formations, and epoxidations. nih.govfrontiersin.orgresearchgate.net

Despite a comprehensive search for scientific literature, no specific examples or detailed research findings have been identified regarding the application of the chemical compound This compound in complex natural product synthesis programs.

Extensive database queries and reviews of scholarly articles did not yield any instances where this particular non-standard amino acid was utilized as a building block or intermediate in the total synthesis of a complex natural product. The available literature focuses on more common proteinogenic and non-proteinogenic amino acids in such synthetic endeavors.

Therefore, it is not possible to provide an article on the contributions of "this compound" to this field, as there is no discernible research to support such a discussion. The scientific community has not, to date, published any work detailing its incorporation into the synthesis of complex natural molecules.

Structural Analogs and Stereochemical Variations of Oxan Substituted Amino Acids

Comparative Analysis of Ring Size Homologs (e.g., Oxolan, Tetrahydrofuran Derivatives)

The substitution of the six-membered oxan (tetrahydropyran) ring with a five-membered oxolan (tetrahydrofuran) ring represents a common strategy to modulate the conformational properties of the amino acid side chain. The difference in ring size imposes distinct geometric constraints, affecting ring pucker, flexibility, and the spatial orientation of the amino acid backbone.

Conformational Flexibility: The five-membered oxolan ring is significantly more flexible than the six-membered oxan ring. Oxolan exists in a dynamic equilibrium between various twisted and envelope conformations with low energy barriers to interconversion. In contrast, the oxan ring predominantly adopts a more rigid chair conformation, which places substituents in well-defined axial or equatorial positions.

Stereoelectronic Effects: The rigidity of the oxan chair conformation allows for more predictable stereoelectronic interactions. The orientation of the C-O bonds and lone pairs on the oxygen atom are fixed, which can influence interactions with biological targets. The flexibility of the oxolan ring results in more averaged and less defined electronic properties.

Impact on Peptide Structure: When incorporated into peptides, these "sugar amino acids" can induce specific secondary structures. The rigid pyranose (oxan) structure is known to be a strong inducer of turn structures in peptides, effectively acting as a conformational constraint. acs.org While furanose (oxolan) rings also constrain the peptide backbone, their inherent flexibility may allow for a different range of accessible conformations.

| Property | Oxan (Tetrahydropyran) Analog | Oxolan (Tetrahydrofuran) Analog |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Predominant Conformation | Rigid Chair | Flexible Envelope/Twist |

| Conformational Energy Barrier | Higher | Lower |

| Substituent Orientation | Well-defined axial/equatorial | Pseudoaxial/pseudoequatorial, rapidly interconverting |

| Influence on Peptide Backbone | Strong constraint, induces well-defined turns acs.org | Constraining, but with greater conformational diversity |

Positional Isomers of the Oxan Moiety (e.g., Oxan-2-yl, Oxan-4-yl Substituted Amino Acids)

(2R)-2-amino-3-(oxan-2-yl)propanoic acid: In this isomer, the side chain is attached to the carbon adjacent to the ring oxygen. This C2 position is anomeric, making the hydrogen at this position more acidic and the substituent susceptible to cleavage under certain conditions. The proximity of the electronegative ring oxygen influences the electronic environment of the side chain.

(2R)-2-amino-3-(oxan-4-yl)propanoic acid: Attachment at the C4 position results in a more symmetrical molecule. The side chain is further removed from the influence of the ring oxygen compared to the 2-yl and 3-yl isomers. This isomer often serves as a conformationally restricted analog of leucine (B10760876) or cyclohexylalanine.

The choice of positional isomer has a profound impact on the vector of the side chain relative to the peptide backbone. This orientation is critical for probing interactions within binding pockets of enzymes or receptors.

| Isomer | Structure | Key Structural Features | Predicted Properties |

|---|---|---|---|

| 2-amino-3-(oxan-2-yl)propanoic acid |  | Attachment at anomeric C2 position, adjacent to ring oxygen. | Higher polarity near attachment point; potentially different chemical stability. |

| 2-amino-3-(oxan-3-yl)propanoic acid |  | Asymmetric attachment at C3. Introduces a second chiral center on the ring. | Asymmetric, chiral side chain with defined spatial orientation. |

| 2-amino-3-(oxan-4-yl)propanoic acid |  | Symmetric attachment at C4. | Reduced polarity near attachment point; acts as a conformationally restricted, non-polar side chain. |

Replacement of the Oxan Oxygen with Other Heteroatoms (e.g., Sulfur, Nitrogen)

Replacing the endocyclic oxygen atom of the oxan ring with sulfur (to form a thian ring) or nitrogen (to form a piperidine (B6355638) ring) introduces significant changes in the side chain's physicochemical properties.

Thian Analogs (Sulfur): Sulfur is larger and less electronegative than oxygen. The C-S bond is longer than the C-O bond, resulting in a slightly larger and more puckered ring. The thian ring is significantly more lipophilic and can participate in different non-covalent interactions, such as sulfur-aromatic interactions. The sulfur atom can also be oxidized to sulfoxide (B87167) or sulfone, providing further opportunities for diversification.

Piperidine Analogs (Nitrogen): The introduction of a nitrogen atom creates a basic center in the side chain, which can be protonated at physiological pH. This allows for the formation of salt bridges and strong hydrogen bonds, drastically altering the polarity and solubility of the amino acid. The properties of the piperidine analog can be further modified by substitution on the nitrogen atom (e.g., methylation or acylation). Studies comparing cyclohexane, tetrahydropyran (B127337) (oxan), and piperidine scaffolds have shown that introducing a nitrogen atom significantly reduces lipophilicity. nih.govresearchgate.net

| Property | Oxan Analog (Oxygen) | Thian Analog (Sulfur) | Piperidine Analog (Nitrogen) |

|---|---|---|---|

| Heteroatom Electronegativity | High (3.44) | Moderate (2.58) | High (3.04) |

| Hydrogen Bonding | Acceptor only | Weak acceptor | Acceptor and Donor (if N-H) nih.gov |

| Basicity | Neutral | Neutral | Basic (pKa of piperidinium (B107235) ~11) |

| Lipophilicity (logD7.4) | Moderate (e.g., Tetrahydropyran scaffold: 2.22) researchgate.net | High | Low (e.g., Piperidine scaffold: -0.79) researchgate.net |

| Bond Length (C-X) | ~1.43 Å | ~1.82 Å | ~1.47 Å |

Diastereomeric and Enantiomeric Counterparts: Synthetic Accessibility and Distinct Properties

Stereoisomerism is a critical aspect of (2R)-2-amino-3-(oxan-3-yl)propanoic acid, as it possesses at least two chiral centers: the α-carbon (C2) of the amino acid and the carbon of the oxan ring at the attachment point (C3'). This gives rise to four possible stereoisomers: (2R, 3'R), (2R, 3'S), (2S, 3'R), and (2S, 3'S).

Enantiomers vs. Diastereomers: Enantiomers are non-superimposable mirror images (e.g., (2R, 3'R) and (2S, 3'S)). They have identical physical properties like melting point and solubility, but rotate plane-polarized light in opposite directions. byjus.com Diastereomers are stereoisomers that are not mirror images of each other (e.g., (2R, 3'R) and (2R, 3'S)). libretexts.org Because they have different three-dimensional arrangements, diastereomers possess distinct physical and chemical properties, allowing them to be separated by standard laboratory techniques like chromatography or crystallization. byjus.com

Synthetic Accessibility: The stereoselective synthesis of a single desired isomer is a significant challenge. Common strategies include the use of chiral starting materials (e.g., from the "chiral pool"), the application of chiral auxiliaries to direct stereochemistry during synthesis, or asymmetric catalysis, such as asymmetric hydrogenation of a dehydroamino acid precursor. researchgate.netelsevierpure.com

Impact of Side Chain Stereochemistry on Molecular Conformation and Recognition

The stereochemistry of the side chain, both at the α-carbon and within the oxan ring, has a profound impact on the molecule's conformation and its ability to engage in molecular recognition. The orientation of the side chain relative to the peptide backbone is described by a series of torsion angles, primarily χ¹ (chi-1) and χ² (chi-2).

Constraining the conformation of flexible amino acid side chains is a proven strategy in drug design to increase potency and selectivity. nih.gov The use of a cyclic structure like an oxan ring is a powerful method to achieve this. The ring's inherent rigidity limits the number of accessible rotamers for the χ angles. For example, the chair conformation of the oxan ring will pre-organize the side chain, reducing the entropic penalty that must be paid upon binding to a biological target.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships

Molecular Recognition and Binding Studies with Biological Macromolecules

The presence of the oxan (tetrahydropyran) ring in (2R)-2-amino-3-(oxan-3-yl)propanoic acid introduces a distinct structural motif that can significantly influence its interaction with biological macromolecules. The cyclic ether functionality can participate in hydrogen bonding and hydrophobic interactions, guiding the molecule's recognition and binding to specific protein targets.

Glycosyltransferases (GTs) are a major class of enzymes involved in the biosynthesis of complex carbohydrates and glycoconjugates. rsc.org They catalyze the transfer of a sugar moiety from a donor substrate to an acceptor molecule. rsc.org The development of GT inhibitors is a significant area of research for various therapeutic applications, including in cancer and infectious diseases. numberanalytics.com

Amino acid derivatives can be designed as mimics of either the donor or acceptor substrates of GTs to inhibit their activity. nih.govresearchgate.net In the context of this compound, the oxan ring can be envisioned as a mimic of the pyranose ring found in many natural carbohydrate substrates of GTs. This structural similarity could allow the compound to bind to the active site of a GT, potentially acting as a competitive inhibitor. numberanalytics.com The amino acid backbone could provide additional interaction points within the active site, enhancing binding affinity and specificity.

The interactions within the enzyme's active site would likely involve:

Hydrogen bonding: The oxygen atom of the oxan ring can act as a hydrogen bond acceptor, interacting with donor groups from amino acid residues in the active site, such as the hydroxyl groups of serine or threonine, or the amide protons of asparagine or glutamine.

Ionic interactions: The amino and carboxyl groups of the propanoic acid moiety can form salt bridges with charged residues in the enzyme, such as aspartate, glutamate, lysine, or arginine.

The strength of the interaction between this compound and a target protein is quantified by its binding affinity. Various biophysical techniques can be employed to determine key thermodynamic and kinetic parameters of this interaction.

| Technique | Parameters Measured | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the binding event. |

| Surface Plasmon Resonance (SPR) | Association rate constant (kon), Dissociation rate constant (koff), Kd | Offers real-time kinetic data on the binding and dissociation processes. |

| Fluorescence Spectroscopy | Kd, Stoichiometry | Measures changes in intrinsic protein fluorescence upon ligand binding. |

| Nuclear Magnetic Resonance (NMR) | Kd, Binding site mapping | Provides detailed structural information about the protein-ligand complex. |

These studies are crucial for validating the molecular recognition hypotheses and for providing a quantitative basis for SAR studies.

Modulation of Cellular Pathways through Specific Molecular Targets

Non-proteinogenic amino acids can influence cellular processes by interacting with specific molecular targets, thereby modulating signaling pathways. frontiersin.org For instance, amino acids are known to regulate critical cellular pathways such as the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. researchgate.net

Given its structure, this compound could potentially interfere with pathways involving carbohydrate metabolism or amino acid sensing. If it acts as a glycosyltransferase inhibitor, it could disrupt the synthesis of essential glycans, affecting processes like cell adhesion, signaling, and immune responses. numberanalytics.com Further research would be needed to identify the specific pathways modulated by this compound and the downstream cellular consequences.

Structure-Activity Relationship (SAR) Studies of Oxan-Amino Acid Derivatives

Systematic modification of the structure of this compound and evaluation of the biological activity of the resulting derivatives are essential for elucidating the SAR. These studies provide insights into the key structural features required for potent and selective activity and guide the design of optimized analogs.

Modifications to the oxan ring can have a profound impact on binding affinity and selectivity.

| Modification | Potential Effect on Interaction |

| Positional Isomerism | Changing the point of attachment of the propanoic acid side chain on the oxan ring (e.g., to the 2- or 4-position) would alter the spatial orientation of the side chain relative to the ring, potentially affecting how the molecule fits into a binding pocket. |

| Stereochemistry | Inverting the stereocenters on the oxan ring could disrupt key interactions with the target protein, leading to a loss of activity. |

| Substitution | Introducing substituents (e.g., hydroxyl, methyl, or fluoro groups) on the oxan ring could introduce new hydrogen bonding or hydrophobic interactions, potentially increasing binding affinity. The position and stereochemistry of these substituents would be critical. |

| Ring Size | Altering the ring size (e.g., to a tetrahydrofuran or a larger ring) would change the conformation and flexibility of the cyclic ether, which could impact binding. |

Modifications to the amino acid core can also significantly influence biological activity.

Alpha-Carbon Derivatization: Replacing the hydrogen atom at the α-carbon with a methyl group can introduce conformational constraints, which may pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity. nih.gov However, this modification could also introduce steric hindrance that prevents binding. stackexchange.com

Carboxyl Group Derivatization: The carboxyl group is often crucial for forming ionic interactions with target proteins. thermofisher.com Esterification or amidation of the carboxyl group would neutralize its negative charge, which could either be detrimental if an ionic interaction is required for binding, or beneficial if the binding pocket is hydrophobic. nih.gov Such derivatization is also a common strategy in prodrug design to improve pharmacokinetic properties. nih.gov

| Compound | Modification | Expected Impact on Bioactivity |

| This compound | Parent Compound | Baseline activity |

| Methyl (2R)-2-amino-3-(oxan-3-yl)propanoate | Carboxyl group esterification | May decrease activity if ionic interaction is key; could improve cell permeability. |

| (2R)-2-amino-3-((4S)-4-hydroxyoxan-3-yl)propanoic acid | Hydroxylation of oxan ring | Potential for new hydrogen bonding interactions, possibly increasing affinity. |

| (2R)-2,3-diamino-3-(oxan-3-yl)propanoic acid | Alpha-amino substitution | Introduction of a basic group could lead to new ionic or hydrogen bonding interactions. |

Through systematic investigations of these structural modifications, a comprehensive SAR can be established, paving the way for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Despite a comprehensive search for scientific literature, no specific mechanistic, computational, or structure-activity relationship studies focusing solely on the chemical compound "this compound" have been identified.

As a result, the generation of a detailed article adhering to the requested outline is not possible at this time due to the absence of published research data on this particular molecule. The scientific community has not yet characterized its biological interactions, molecular docking profiles, quantum chemical properties, or in silico predicted binding modes to the extent required to fulfill the user's request.

Further research and publication in peer-reviewed scientific journals are necessary before a thorough and accurate analysis of "this compound" can be provided.

Future Perspectives and Emerging Research Avenues for 2r 2 Amino 3 Oxan 3 Yl Propanoic Acid

Advancements in Medicinal Chemistry and Pre-Clinical Drug Discovery

The incorporation of saturated heterocyclic rings like tetrahydropyran (B127337) (THP) is a recognized strategy in drug discovery to enhance physicochemical properties. pharmablock.com The THP ring can act as a bioisostere for a cyclohexane ring but with lower lipophilicity and the potential for hydrogen bonding via its oxygen atom, which can improve absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. pharmablock.com

Design of Novel Scaffolds for Potential Therapeutic Agents

The structure of (2R)-2-amino-3-(oxan-3-yl)propanoic acid makes it an attractive building block for creating novel molecular scaffolds. Its defined stereochemistry and the presence of the oxane ring offer a three-dimensional architecture that can be exploited to target complex biological macromolecules. The amino acid functionality provides convenient handles for incorporation into peptide chains or for derivatization to create diverse libraries of small molecules. mdpi.com For instance, it could be used in the synthesis of peptidomimetics to enhance stability against enzymatic degradation, a common challenge with peptide-based therapeutics. nih.gov The oxane ring can introduce conformational rigidity, which is often beneficial for binding affinity and selectivity to biological targets. pharmablock.com

Future research could focus on incorporating this amino acid into known bioactive peptide sequences or using it as a central scaffold to append various pharmacophoric groups. For example, its derivatives could be explored as inhibitors for enzymes where a cyclic, ether-containing moiety could favorably interact with the active site, such as in HIV protease inhibitors where tetrahydrofuran (a related cyclic ether) has proven beneficial. nih.gov

Table 1: Comparison of Physicochemical Properties of Cyclic Moieties in Drug Design

| Feature | Cyclohexane | Tetrahydropyran (Oxane) |

| Lipophilicity (LogP) | Higher | Lower |

| Hydrogen Bonding | None | Acceptor (Oxygen) |

| Conformational Rigidity | High | High |

| Metabolic Stability | Variable | Generally Favorable |

| Bioisosteric Replacement | Can be replaced by THP | Can replace cyclohexane |

This table provides a generalized comparison relevant to medicinal chemistry.

Probing Biological Mechanisms through Molecular Tools

Unnatural amino acids are invaluable tools for elucidating biological processes. rsc.org this compound could be functionalized with reporter groups such as fluorophores, biotin, or photo-crosslinkers. Once equipped with these handles, the modified amino acid can be incorporated into peptides or proteins, enabling researchers to study protein-protein interactions, enzyme mechanisms, and cellular localization. researchgate.net

For example, a fluorescently labeled version of this amino acid could be incorporated into a peptide that binds to a specific receptor. This would allow for visualization of the receptor's distribution and trafficking within a cell using advanced microscopy techniques. Similarly, a version with a photo-activatable crosslinking group could be used to identify binding partners of a target protein in a cellular context.

Applications in Chemical Biology and Proteomics Research

The field of proteomics, the large-scale study of proteins, can be greatly advanced by the use of non-canonical amino acids. nih.gov Metabolic labeling of proteins with unique amino acid structures allows for the selective enrichment and identification of newly synthesized proteins. researchgate.net this compound, being a non-natural structure, could potentially be utilized in such methodologies if it can be incorporated by the cellular translational machinery, possibly through the engineering of aminoacyl-tRNA synthetases.

This would enable "bio-orthogonal" chemistry, where the unique oxane-containing proteins could be tagged with probes for visualization or affinity purification without interfering with native biological processes. researchgate.net This approach is powerful for studying proteome dynamics in response to various stimuli or in different disease states.

Development of Advanced Materials and Supramolecular Structures

Amino acids and their derivatives are known to self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, through non-covalent interactions like hydrogen bonding and hydrophobic interactions. nih.govd-nb.info These materials have applications in tissue engineering, drug delivery, and biocatalysis. The specific structure of this compound, with its potential for hydrogen bonding via the amino and carboxyl groups and the distinct polarity of the oxane ring, could lead to novel self-assembling properties. mdpi.com

Future research could investigate the self-assembly behavior of this amino acid and its simple derivatives under various conditions (e.g., pH, concentration, temperature). The resulting supramolecular structures could be characterized for their morphology and mechanical properties. It is conceivable that this amino acid could form hydrogels with unique properties, suitable for 3D cell culture or as a matrix for the sustained release of therapeutic agents. royalsocietypublishing.orgresearchgate.net

Table 2: Potential Self-Assembling Structures from Amino Acid Derivatives

| Building Block | Driving Interactions | Resulting Nanostructure | Potential Application |

| Aromatic Amino Acids | π-π Stacking, H-Bonding | Nanofibers, Hydrogels | Cell Scaffolds |

| Amphiphilic Amino Acids | Hydrophobic Effects, H-Bonding | Micelles, Vesicles | Drug Delivery |

| This compound (Hypothetical) | H-Bonding, Dipolar Interactions | Nanotubes, Layered Sheets | Biocatalysis, Biosensing |

This table illustrates the potential of different amino acid types to form various nanostructures based on established principles of self-assembly.

Green Chemistry Approaches to Synthesis and Derivatization

The development of environmentally benign synthetic methods is a key goal in modern chemistry. Future research on this compound should prioritize "green" synthetic routes. This could involve the use of biocatalysis, where enzymes are used to perform key stereoselective steps, or the development of catalytic C-H functionalization methods that avoid the need for pre-functionalized starting materials and reduce waste. mdpi.comacs.org

Furthermore, green chemistry principles can be applied to the derivatization of the amino acid. This includes using water as a solvent, employing catalytic reagents instead of stoichiometric ones, and designing reactions with high atom economy. Photo-mediated reactions, for instance, offer a mild and energy-efficient way to create derivatives. mdpi.com

Multidisciplinary Research at the Interface of Chemistry and Biology

The full potential of this compound will be realized through collaborative research that spans the boundary between chemistry and biology. cabidigitallibrary.org Chemists can focus on developing efficient synthetic routes and creating a diverse range of derivatives. Biologists and pharmacologists can then investigate the biological activity of these compounds, their metabolic fate, and their potential therapeutic applications. Materials scientists can explore their self-assembly properties to create new functional biomaterials.

Such interdisciplinary efforts could lead to the discovery of new drugs, the development of novel molecular probes to unravel complex biological questions, and the creation of advanced biomaterials for regenerative medicine and other biomedical applications. The unique combination of a chiral amino acid and a saturated heterocyclic ring makes this compound a compelling candidate for future multidisciplinary scientific exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.